
1-Chloro-3-ethoxy-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, an ethoxy group, and two methyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with thionyl chloride (SOCl2) to introduce the chlorine atom. The resulting intermediate is then reacted with ethanol in the presence of a base such as sodium ethoxide to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-ethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethoxy-2,2-dimethylpropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and chloro groups into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethoxy-2,2-dimethylpropane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways include enzyme active sites and metabolic pathways involved in the breakdown and utilization of ethers and chlorinated compounds .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2-dimethylpropane: Similar structure but lacks the ethoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-methoxy-2,2-dimethylpropane: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
2-Chloro-3-ethoxy-2-methylpropane: Similar but with a different substitution pattern, affecting its chemical behavior and applications
Uniqueness: 1-Chloro-3-ethoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and an ethoxy group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C7H15ClO |
|---|---|
Molekulargewicht |
150.64 g/mol |
IUPAC-Name |
1-chloro-3-ethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C7H15ClO/c1-4-9-6-7(2,3)5-8/h4-6H2,1-3H3 |
InChI-Schlüssel |
OVRANHCOJRCERH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


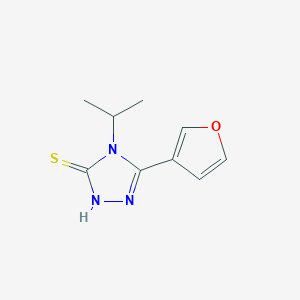
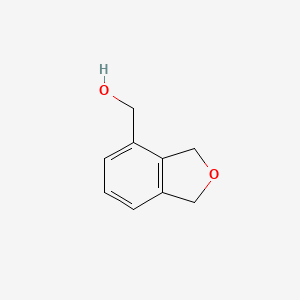

![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)
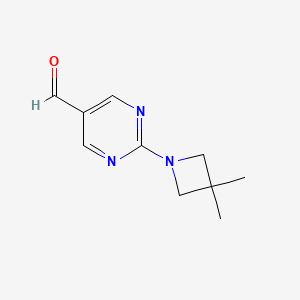

![2-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13172372.png)
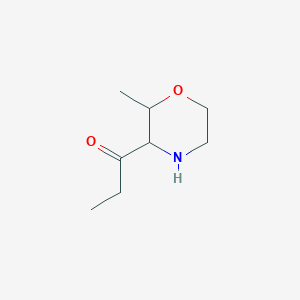
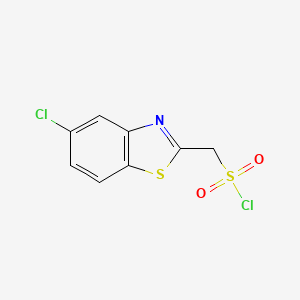
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)

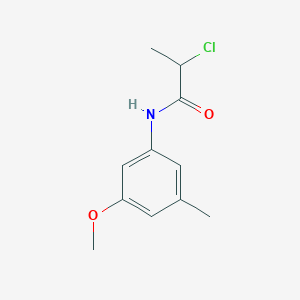
methanol](/img/structure/B13172399.png)

